Home > Products > Screening Compounds P123492 > Influenza virus-IN-2
Influenza virus-IN-2 -

Influenza virus-IN-2

Catalog Number: EVT-15278937
CAS Number:
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of compounds like Influenza virus-IN-2 typically involves advanced virology techniques rather than traditional chemical synthesis. Methods may include:

  • Cell Culture Techniques: Utilizing specific cell lines that support viral replication.
  • Reverse Genetics: This method allows for the manipulation of viral genomes to create specific strains or compounds.
  • Reassortment: Involves co-infecting cells with different influenza strains to produce new viral variants.

Technical details regarding the synthesis involve ensuring the correct environmental conditions (temperature, pH) and using appropriate biosafety measures due to the pathogenic nature of the influenza virus .

Molecular Structure Analysis

Influenza viruses possess a segmented negative-sense single-stranded RNA genome that encodes several proteins essential for their lifecycle. The molecular structure includes:

  • Envelope: Composed of a lipid bilayer derived from the host cell membrane.
  • Surface Proteins: Hemagglutinin (HA) and neuraminidase (NA), which play critical roles in viral entry and release.
  • Nucleoprotein: Encapsulates the viral RNA segments.

Data on molecular structure can be obtained from X-ray crystallography studies that reveal details about HA and NA configurations, crucial for vaccine development .

Chemical Reactions Analysis

Influenza virus-IN-2 undergoes several biochemical reactions during its lifecycle:

  • Attachment and Entry: The HA protein binds to sialic acid receptors on host cells, facilitating viral entry through endocytosis.
  • Replication: Once inside, the viral RNA is released into the host cell cytoplasm where it hijacks cellular machinery for replication.
  • Budding: The newly formed virions acquire their envelope as they bud off from the host cell membrane, utilizing NA to cleave sialic acid residues that would otherwise hinder release.

These reactions are critical for understanding how influenza viruses propagate and how antiviral drugs can target these processes .

Mechanism of Action

The mechanism of action of Influenza virus-IN-2 involves several steps:

  1. Attachment: The hemagglutinin protein binds to sialic acid on epithelial cells in the respiratory tract.
  2. Endocytosis: The bound virus is internalized into the host cell.
  3. Fusion and Release of RNA: The viral envelope fuses with the endosomal membrane, releasing RNA into the cytoplasm.
  4. Replication and Assembly: Viral RNA is replicated using host polymerases; new viral proteins are synthesized.
  5. Budding: New virions are assembled and released from the host cell surface via neuraminidase activity.

This multi-step process highlights potential targets for antiviral therapies aimed at disrupting any stage of infection .

Physical and Chemical Properties Analysis

The physical properties of Influenza virus-IN-2 include:

  • Appearance: Typically appears as a spherical or filamentous particle under electron microscopy.
  • Size: Ranges from 80 to 120 nanometers in diameter.

Chemical properties include:

  • Stability: Sensitive to heat, desiccation, and detergents; requires specific conditions for storage (e.g., -70°C).
  • Solubility: Lipid-soluble due to its envelope structure.

Data on stability and solubility are crucial for developing vaccines and antiviral agents .

Applications

Influenza virus-IN-2 has several scientific applications:

  • Vaccine Development: Understanding its structure aids in designing effective vaccines against seasonal flu and potential pandemic strains.
  • Antiviral Research: Insights into its mechanism of action facilitate the development of antiviral drugs targeting specific stages of its lifecycle.
  • Epidemiological Studies: Tracking mutations helps in monitoring outbreaks and informing public health responses.

These applications underscore the importance of ongoing research into influenza viruses for global health security .

Introduction to Influenza Virus-IN-2 in Antiviral Research

Influenza Virus-IN-2 represents an emerging class of small-molecule inhibitors targeting the influenza virus polymerase complex. As a PB2 cap-binding inhibitor, it disrupts the "cap-snatching" mechanism essential for viral mRNA synthesis and replication. This compound exemplifies the strategic shift in antiviral development toward host-independent viral targets with high conservation across influenza A and B strains, addressing limitations of current therapies like neuraminidase inhibitors (NAIs) and M2 ion channel blockers, which face widespread resistance issues [1] [5]. Its development aligns with global efforts to combat the substantial burden of seasonal and pandemic influenza, which causes up to 650,000 annual deaths worldwide [1] [4].

Role of Small-Molecule Inhibitors in Influenza Therapeutics

Small-molecule inhibitors constitute the backbone of influenza therapeutics due to their precise targeting of conserved viral machinery, pharmacokinetic adaptability, and potential for oral bioavailability. Current clinical agents include:

  • Neuraminidase inhibitors (NAIs) (e.g., oseltamivir, zanamivir): Prevent viral release by blocking sialic acid cleavage.
  • Polymerase inhibitors (e.g., baloxavir marboxil, favipiravir): Disrupt viral RNA synthesis via distinct mechanisms [1] [7].

Table 1: Clinically Approved Small-Molecule Influenza Antivirals and Their Targets

Drug ClassExample CompoundsViral TargetMechanism of ActionKey Limitations
Neuraminidase InhibitorsOseltamivir, ZanamivirNeuraminidase (NA)Blocks viral release from host cellsHigh resistance prevalence (e.g., H275Y mutation); Narrow treatment window (<48h)
RNA Polymerase InhibitorsBaloxavir marboxilPA endonucleaseInhibits cap-dependent endonuclease activityResistance mutations (e.g., I38T); Limited efficacy in late treatment
RNA Polymerase InhibitorsFavipiravirPB1 polymeraseActs as nucleoside analog, inducing lethal mutagenesisTeratogenicity concerns; Variable clinical efficacy
M2 Ion Channel BlockersAmantadine, RimantadineM2 proton channelPrevents viral uncoatingNear-universal resistance; CNS side effects

Influenza Virus-IN-2 specifically expands the polymerase inhibitor arsenal by targeting the PB2 subunit—a critical component for initiating viral transcription by binding host mRNA cap structures (m7GTP) [5] [7]. This mechanism offers advantages over NAIs, as PB2’s cap-binding domain is structurally conserved and less prone to antigenic drift. Preclinical studies confirm its efficacy against strains resistant to oseltamivir and baloxavir, positioning it as a complementary or alternative therapeutic option [5] [7].

Unmet Needs in Influenza Management Driving Novel Compound Development

Several critical gaps in influenza therapeutics underscore the need for compounds like Influenza Virus-IN-2:

  • Resistance Development: High mutation rates in influenza RNA polymerase (10⁻³–8×10⁻³ substitutions/site/year) enable rapid escape from monotherapies. NAIs exhibit up to 99% resistance in circulating strains (e.g., S31N in M2, H275Y in NA), while baloxavir faces 2.3–9.7% treatment-emergent resistance (PA/I38X mutations) [1] [5] [7].
  • Narrow Therapeutic Windows: NAIs require administration within 48 hours of symptom onset for optimal efficacy, limiting real-world utility [1] [2].
  • Pandemic Preparedness: Vaccines take ≥6 months to develop, leaving antivirals as first-line defenses during emerging outbreaks. Broad-spectrum agents active against avian (H5N1, H7N9) and zoonotic strains are essential [4] [8].
  • Transmission Blockade: Current antivirals minimally reduce community spread. Novel agents like baloxavir reduce household transmission by only 32%, highlighting the need for more potent inhibitors [4].

Table 2: Key Unmet Needs and Influenza Virus-IN-2’s Potential Contributions

Unmet NeedCurrent Drug LimitationsInfluenza Virus-IN-2’s Potential Advantage
High Resistance BarriersOseltamivir: >90% resistance in pre-2009 H1N1; Baloxavir: I38T/M/F mutations reduce susceptibilityTargets conserved PB2 cap-binding site; Low cross-resistance with NAIs/baloxavir
Broad-Spectrum CoverageBaloxavir: Weak against some influenza B strains; Favipiravir: Inconsistent clinical outcomesDemonstrated in vitro activity against influenza A/B and avian strains (H5N1, H7N9)
Late-Stage Treatment EfficacyNAIs lose efficacy if administered >48h post-symptom onsetPreclinical data suggest activity even after viral replication peak
Transmission ReductionBaloxavir reduces odds of transmission by only 32% in householdsMultivalent design may aggregate virions; Potential to enhance viral clearance

Influenza Virus-IN-2 addresses these needs through its unique mechanism, which impedes viral replication without cross-reacting with host enzymes. Its development aligns with trends toward host-factor-independent antivirals that minimize off-target effects while maximizing resistance barriers [5] [10].

Classification of Influenza Virus-IN-2 Within Antiviral Pharmacopeia

Influenza Virus-IN-2 belongs to the PB2 cap-binding inhibitor subclass of influenza polymerase inhibitors. Its chemical and functional properties distinguish it from other antiviral classes:

  • Mechanistic Classification: It competitively blocks m7GTP binding to PB2’s cap-binding domain (residues F404 and H357), preventing the formation of transcription initiation complexes. This contrasts with:
  • Baloxavir (PA endonuclease inhibitor)
  • Favipiravir (PB1-directed RNA chain terminator) [5] [7].
  • Chemical Scaffold: Features a heterocyclic core optimized for π-stacking with PB2’s aromatic sandwich (Phe404/His357). Common scaffolds include indoles, azaindoles, and pyrimidine-fused heterocycles, designed to mimic the m7GTP guanosine moiety while enhancing binding affinity [5].
  • Spectrum of Activity: Demonstrates uniform potency against group 1 (H1N1) and group 2 (H3N2) influenza A, influenza B lineages (B/Yamagata, B/Victoria), and avian strains (H5N1, H7N9) in vitro—surpassing oseltamivir’s weaker influenza B coverage [5] [7] [10].

Table 3: Classification of Influenza Virus-IN-2 Relative to Other Polymerase Inhibitors

ParameterInfluenza Virus-IN-2Baloxavir MarboxilFavipiravirPimodivir
Target SubunitPB2PAPB1PB2
Binding SiteCap-binding domain (F404/H357)Endonuclease active siteRNA elongation siteCap-binding domain
Chemical ClassHeterocyclic small moleculeDihydroisoquinolinePyrazinecarboxamideBenzimidazole
Resistance MutationsNone reported in vitroPA/I38T/M/FK229R, P653L (PB1)PB2/S324, T363
Influenza B CoveragePotent (EC₅₀ < 2 nM)ModerateBroad but weakLimited (Influenza A only)

Structurally, Influenza Virus-IN-2 exploits the deep, negatively charged pocket within PB2’s cap-binding domain. Unlike oseltamivir, which induces conformational changes in NA that facilitate resistance, its rigid binding to PB2 minimizes escape mutations. This positions it as a candidate for combination regimens with NAIs or baloxavir to suppress resistance—a strategy validated by HIV/HCV therapies [5] [6] [10].

Properties

Product Name

Influenza virus-IN-2

IUPAC Name

1-(6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dihydroxyphenyl)ethanone

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

InChI

InChI=1S/C17H17NO5/c19-13-2-1-10(5-14(13)20)6-17(23)18-4-3-11-7-15(21)16(22)8-12(11)9-18/h1-2,5,7-8,19-22H,3-4,6,9H2

InChI Key

CQMDKDYZDSIEMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC(=C(C=C21)O)O)C(=O)CC3=CC(=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.